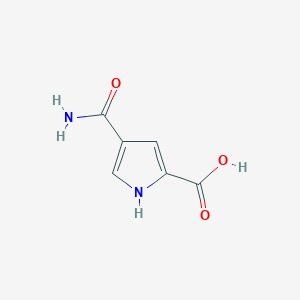![molecular formula C11H22N2O2 B1377953 (R)-1-Boc-2-Methyl-[1,4]Diazepan CAS No. 1374130-05-8](/img/structure/B1377953.png)
(R)-1-Boc-2-Methyl-[1,4]Diazepan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Boc-2-methyl-[1,4]diazepane is a chiral seven-membered nitrogen heterocycle. The compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and makes it a valuable intermediate in the synthesis of various biologically active molecules.
Wissenschaftliche Forschungsanwendungen
®-1-Boc-2-methyl-[1,4]diazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-methyl-[1,4]diazepane typically involves the intramolecular cyclization of suitable precursors. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductases. This enzymatic process provides high enantioselectivity and yields optically pure ®-1-Boc-2-methyl-[1,4]diazepane .
Industrial Production Methods
Industrial production of ®-1-Boc-2-methyl-[1,4]diazepane often employs solid-phase synthesis techniques. These methods allow for the efficient and scalable production of the compound with high purity and yield. The use of solid-phase synthesis also facilitates the incorporation of various functional groups, enhancing the versatility of the compound for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Boc-2-methyl-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the diazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reductive conditions often involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions typically use alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, deprotected amines, and various substituted diazepanes, depending on the specific reagents and conditions used .
Wirkmechanismus
The mechanism of action of ®-1-Boc-2-methyl-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group enhances the compound’s stability, allowing it to effectively participate in various biochemical pathways. The compound’s chiral nature also contributes to its selective binding to target molecules, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Boc-2-methyl-[1,4]diazepane: The enantiomer of ®-1-Boc-2-methyl-[1,4]diazepane, with similar chemical properties but different biological activities.
1,4-Diazepane: The parent compound without the Boc protecting group, which is less stable and more reactive.
1,4-Benzodiazepine: A structurally related compound with a benzene ring fused to the diazepane ring, commonly used in pharmaceuticals like diazepam.
Uniqueness
®-1-Boc-2-methyl-[1,4]diazepane is unique due to its chiral nature and the presence of the Boc protecting group. These features enhance its stability and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules. Its versatility and wide range of applications in various fields further distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Boc-6-hydroxy-2-azaspiro[3.4]octane](/img/structure/B1377871.png)

![1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine](/img/structure/B1377875.png)



![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate](/img/structure/B1377884.png)
![7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B1377887.png)
![3-[2-Amino-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377888.png)




![4-Aminopyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B1377893.png)
